Product packaging for 4-(10H-phenothiazin-10-yl)butan-1-amine(Cat. No.:)

4-(10H-phenothiazin-10-yl)butan-1-amine

Cat. No.: B1278787
M. Wt: 270.4 g/mol
InChI Key: GIIRHITWHGRFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(10H-Phenothiazin-10-yl)butan-1-amine is a chemical compound of interest in scientific research, characterized by a phenothiazine core structure linked to a butylamine chain. The phenothiazine scaffold is known for its tricyclic system comprising two benzene rings fused to a central ring containing sulfur and nitrogen atoms . This unique structure contributes to the compound's potential electronic and photophysical properties. Researchers are exploring the applications of such phenothiazine derivatives in various fields, including materials science and pharmaceutical development. In a pharmaceutical context, structurally similar phenothiazine derivatives have been investigated for a range of biological activities. For instance, certain derivatives have been described as having systemic antihistaminic and analgesic (antalgic) properties . The presence of the basic amine group in the side chain is a common feature in many biologically active molecules and may influence the compound's interaction with biological targets. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment under established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2S B1278787 4-(10H-phenothiazin-10-yl)butan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

4-phenothiazin-10-ylbutan-1-amine

InChI

InChI=1S/C16H18N2S/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12,17H2

InChI Key

GIIRHITWHGRFQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCN

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways for 4 10h Phenothiazin 10 Yl Butan 1 Amine

Retrosynthetic Analysis of 4-(10H-phenothiazin-10-yl)butan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the N10-C1 bond of the butylamine (B146782) side chain. This disconnection points to a nucleophilic substitution reaction, where the phenothiazine (B1677639) anion acts as the nucleophile and a 4-halobutyl-1-amine derivative or a protected precursor serves as the electrophile.

This retrosynthetic approach reveals two primary synthons: the phenothiazide anion and a 4-carbon electrophilic synthon with a terminal amine or a protected amine functionality. The corresponding synthetic equivalents would be phenothiazine itself, which can be deprotonated to form the nucleophile, and a bifunctional butane (B89635) derivative such as 4-bromobutan-1-amine (B1267872) or, more practically, an N-protected version like N-(4-bromobutyl)phthalimide to avoid self-reaction of the amino group.

Classical Synthetic Routes to N-Alkylphenothiazine Scaffolds

Historically, the synthesis of N-alkylphenothiazine scaffolds has been dominated by the direct N-alkylation of phenothiazine with alkyl halides. This method remains a cornerstone in the synthesis of a wide array of phenothiazine derivatives. The general reaction involves the deprotonation of the N-H group of phenothiazine by a suitable base to form the phenothiazide anion, which then undergoes a nucleophilic attack on the alkyl halide.

Commonly employed bases include sodium hydride (NaH), sodium amide (NaNH₂), and potassium carbonate (K₂CO₃). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) being frequently used to facilitate the reaction. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the alkyl halide.

Optimized Synthesis of this compound

An optimized synthesis of this compound focuses on maximizing yield and purity while maintaining practical and efficient reaction conditions. A common and effective approach involves a two-step process: N-alkylation with a protected aminobutyl halide followed by deprotection.

Reagent Selection and Reaction Conditions for Enhanced Synthesis

For an enhanced synthesis, the selection of reagents and conditions is paramount. The use of a strong base like sodium hydride in an anhydrous polar aprotic solvent such as DMF ensures complete deprotonation of the phenothiazine. The electrophile of choice is often N-(4-bromobutyl)phthalimide. The phthalimide (B116566) group serves as an excellent protecting group for the primary amine, preventing side reactions and facilitating purification of the intermediate.

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenothiazine. Stirring the mixture of phenothiazine and sodium hydride in DMF at room temperature before the addition of the alkylating agent ensures the formation of the nucleophilic phenothiazide anion. Subsequent heating of the reaction mixture is often necessary to drive the substitution reaction to completion.

Parameter Optimized Condition Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensuring complete deprotonation.
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent, dissolves reactants and facilitates S\N2 reaction.
Alkylating Agent N-(4-bromobutyl)phthalimideAmine protection prevents side reactions; good leaving group.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich phenothiazine ring.
Temperature Room temperature for deprotonation, then 60-80 °C for alkylationBalances reaction rate with minimizing side reactions.

Elucidation of Reaction Mechanisms in the Formation of this compound

The formation of the N-alkylated phenothiazine intermediate proceeds through a bimolecular nucleophilic substitution (S\N2) mechanism. The reaction is initiated by the abstraction of the acidic proton from the nitrogen atom of phenothiazine by a strong base, forming the resonance-stabilized phenothiazide anion. This anion is a potent nucleophile.

The subsequent step involves the nucleophilic attack of the phenothiazide anion on the electrophilic carbon atom of the N-(4-bromobutyl)phthalimide, which bears the leaving group (bromide). This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. The bromide ion is displaced, and a new carbon-nitrogen bond is formed, yielding the N-alkylated product.

The final step in the synthesis is the deprotection of the phthalimide group to unveil the primary amine. This is typically achieved by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux. The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide (B32825) precipitate and the desired primary amine.

Yield Optimization and Purity Considerations in Academic Synthesis

In an academic setting, optimizing the yield and ensuring the purity of this compound are critical. For the N-alkylation step, using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to simplify purification. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Purification of the N-(4-phthalimidobutyl)phenothiazine intermediate is typically achieved by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining high-purity crystals. For the deprotection step, ensuring the complete removal of the phthalhydrazide byproduct is important. This is often achieved by filtration, followed by extraction and purification of the final product, which may involve an acid-base extraction to isolate the basic amine. Final purification by column chromatography on silica (B1680970) gel often yields the product in high purity.

Step Parameter to Optimize Method Purity Check
N-AlkylationMolar ratio of reactantsUse a slight excess (1.1-1.2 eq.) of the alkylating agent.TLC, NMR
Reaction time and temperatureMonitor by TLC to avoid byproduct formation from prolonged heating.TLC
DeprotectionRemoval of phthalhydrazideThorough washing of the crude product after filtration.NMR
Final PurificationExtraction and ChromatographyAcid-base workup to isolate the amine; column chromatography.NMR, Mass Spec, Elemental Analysis

Novel Synthetic Approaches and Methodological Innovations for the Butylamine Side Chain

While the classical N-alkylation remains a robust method, newer synthetic strategies are continually being explored to improve efficiency and environmental friendliness. One such innovation is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly reduce reaction times for the N-alkylation of phenothiazine, often leading to higher yields and cleaner reactions. researchgate.net This technique is considered a green chemistry approach as it can reduce energy consumption and the use of volatile organic solvents. researchgate.net

Another innovative approach involves the use of phase-transfer catalysis (PTC). This method allows for the reaction to be carried out in a biphasic system (e.g., a solid-liquid or liquid-liquid system), which can simplify the workup procedure. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenothiazide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Furthermore, alternative alkylating agents can be employed. For instance, instead of an alkyl halide, a butylamine synthon with a different leaving group, such as a tosylate or mesylate, could be used. These leaving groups are often more reactive than halides and can lead to milder reaction conditions.

Recent research has also explored visible-light-induced N-alkylation of anilines with alcohols, which, while not directly applied to phenothiazine in the provided literature, represents a novel and greener pathway for C-N bond formation that could potentially be adapted for the synthesis of N-alkylphenothiazines in the future. nih.gov

Application of Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into the application of green chemistry principles for the synthesis of pharmacologically important molecules, including phenothiazine derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, which typically involves the N-alkylation of the phenothiazine core, green methodologies focus on alternative energy sources, safer solvents, and improved reaction efficiency to minimize environmental impact.

Recent studies have highlighted several green approaches applicable to the N-alkylation of phenothiazine, which is the pivotal step in synthesizing the target compound. researchgate.net These methods offer significant advantages over traditional synthetic routes that often require long reaction times and the use of volatile organic solvents. researchgate.nettsijournals.com

Key green chemistry strategies investigated for phenothiazine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a more efficient heating method compared to conventional techniques. researchgate.net For the N-alkylation of phenothiazine, microwave-assisted heating in a closed vessel can dramatically shorten reaction times from hours to minutes, reduce the consumption of solvents, and increase product yields. researchgate.nettsijournals.com This technique provides rapid and uniform heating, often leading to fewer side reactions and improved reproducibility. researchgate.net

Ultrasound-Assisted Synthesis (Sonication): The use of ultrasonic irradiation is another energy-efficient method that can enhance reaction rates. researchgate.net Sonication promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that accelerate the chemical transformation. This method has been successfully applied in the synthesis of various heterocyclic derivatives of phenothiazine. researchgate.netnih.gov

Use of Safer Solvents: A core tenet of green chemistry is the replacement of hazardous solvents with more benign alternatives. In the context of phenothiazine N-alkylation, research has demonstrated the use of safer solvents such as alcohols or Polyethylene Glycol (PEG). researchgate.net Furthermore, some green protocols have been developed under solvent-free conditions, which entirely eliminates solvent-related waste and toxicity. researchgate.net

Alternative Catalysis: Exploring metal-free reaction conditions is another significant green approach. Visible-light-mediated reactions, for instance, offer an eco-friendly strategy for forming C-N bonds in heterocyclic systems without the need for transition metal catalysts, which can be costly and toxic. researchgate.net

These green methodologies represent a significant advancement in the synthesis of phenothiazine derivatives. By prioritizing energy efficiency, waste reduction, and the use of less hazardous materials, these approaches align with the principles of sustainable chemical production.

Comparative Analysis of Synthetic Methods for Phenothiazine N-Alkylation

The following table provides a comparative overview of conventional versus green synthetic methods for the N-alkylation of phenothiazine, the foundational reaction for producing this compound.

ParameterConventional MethodGreen Method (Microwave-Assisted)Green Method (Ultrasound-Assisted)
Energy SourceThermal (Oil Bath/Heating Mantle)Microwave IrradiationUltrasonic Irradiation
Reaction TimeSeveral hours to daysMinutes to a few hours researchgate.nettsijournals.comGenerally shorter than conventional methods researchgate.net
Solvent ChoiceOften volatile organic compounds (e.g., DMF, Toluene)Safer solvents like alcohols, PEG, or solvent-free researchgate.netresearchgate.netVarious, with a trend towards greener options
YieldVariable, often moderateGenerally good to high yields researchgate.netImproved yields reported researchgate.net
Environmental ImpactHigher energy consumption, use of hazardous solventsReduced energy use, less solvent waste, eco-friendly tsijournals.comEnergy efficient, potential for reduced waste
Side ReactionsMore prevalent due to prolonged heatingReduced side reactions due to shorter times and uniform heating researchgate.netCan offer cleaner reaction profiles

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of 4-(10H-phenothiazin-10-yl)butan-1-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the phenothiazine (B1677639) ring system typically appear as multiplets in the aromatic region (δ 6.8-7.5 ppm). The protons of the butylamine (B146782) side chain exhibit characteristic signals in the aliphatic region. The methylene (B1212753) group attached to the phenothiazine nitrogen (N-CH₂) would likely resonate further downfield compared to the other methylene groups due to the deshielding effect of the nitrogen atom. The terminal amine (CH₂-NH₂) protons would also have a distinct chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the phenothiazine ring will appear in the aromatic region (δ 115-150 ppm), with quaternary carbons appearing at lower field strengths. The four carbon atoms of the butylamine chain will have distinct signals in the aliphatic region (δ 20-50 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the structural assignment. uoa.grcore.ac.uk The chemical shifts are influenced by the solvent used and the presence of any conformational isomers. uni-muenchen.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5 (m)115 - 130
Aromatic C (quaternary)-140 - 150
N-CH₂3.8 - 4.2 (t)45 - 50
N-CH₂-CH₂1.8 - 2.2 (m)25 - 30
CH₂-CH₂-NH₂1.6 - 2.0 (m)20 - 25
CH₂-NH₂2.8 - 3.2 (t)40 - 45
NH₂1.0 - 2.5 (br s)-

Note: Predicted values are based on typical ranges for similar phenothiazine derivatives. Actual values may vary. m = multiplet, t = triplet, br s = broad singlet.

Mass Spectrometry (MS) for Confirmation and Fragmentation Pattern Analysis in Research

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) can be utilized.

The ESI mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high accuracy. nih.gov

Under EI conditions, the molecule undergoes fragmentation, providing a unique fingerprint that can aid in structural elucidation. The fragmentation of N-alkylated phenothiazines often involves cleavage of the side chain. nih.govnih.gov For this compound, characteristic fragmentation pathways could include:

α-cleavage: Cleavage of the C-C bond adjacent to the terminal amine group, leading to the loss of a CH₂NH₂ radical.

β-cleavage: Cleavage of the C-C bond beta to the phenothiazine nitrogen, resulting in the formation of a stable phenothiazine-containing cation.

McLafferty rearrangement: If sterically feasible, a hydrogen atom from the γ-carbon of the butyl chain could be transferred to the phenothiazine ring, followed by cleavage of the Cα-Cβ bond. miamioh.edu

A common fragment observed in the mass spectra of many phenothiazine derivatives is the phenothiazine radical cation itself. researchgate.net The fragmentation pattern of the butylamine side chain would likely follow patterns observed for simple amines, with a characteristic ion at m/z 30 corresponding to [CH₂NH₂]⁺. nist.gov

X-ray Crystallography for Crystalline Structure Determination of this compound and its Co-crystals

The phenothiazine ring system is known to adopt a folded "butterfly" conformation along the N-S axis. wikipedia.orgresearchgate.net The degree of this folding, often described by a dihedral angle, can be precisely determined. The orientation of the butylamine side chain relative to the phenothiazine core would also be revealed. Intermolecular interactions, such as hydrogen bonding involving the primary amine group and π-π stacking between the phenothiazine rings, which govern the crystal packing, can be analyzed in detail. nih.gov

Furthermore, X-ray crystallography can be used to study co-crystals of this compound with other molecules. This can be particularly insightful for understanding intermolecular interactions and for potentially modifying the physicochemical properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly useful for identifying functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings and the aliphatic chain would be observed around 2850-3100 cm⁻¹. researchgate.net The C-N stretching vibration of the amine and the N-alkylation would likely appear in the 1000-1250 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings in the phenothiazine moiety would give rise to characteristic bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern. researchgate.net

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The skeletal vibrations of the phenothiazine ring system would also be observable. Conformational changes in the molecule can sometimes be detected through shifts in the vibrational frequencies in both IR and Raman spectra. mdpi.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H stretch (amine)3300 - 3500Weak
Aromatic C-H stretch3000 - 3100Strong
Aliphatic C-H stretch2850 - 2960Strong
C=C stretch (aromatic)1450 - 1600Strong
N-H bend (amine)1590 - 1650Medium
C-N stretch1000 - 1250Medium
Aromatic C-H out-of-plane bend650 - 900Medium

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research (if applicable to derivatives)

While this compound itself is not chiral, derivatives of this compound could be. For instance, substitution on the butylamine chain or the phenothiazine ring could introduce a chiral center. In such cases, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for studying their stereochemistry.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This can provide information about the absolute configuration of a chiral center and can also be sensitive to the conformational preferences of the molecule in solution. rsc.org For chiral phenothiazine derivatives, CD spectra could reveal Cotton effects associated with the electronic transitions of the phenothiazine chromophore. rsc.org

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net It is closely related to CD spectroscopy and can also be used to determine the absolute configuration and study conformational equilibria of chiral molecules. While diazepam, another heterocyclic compound, is not chiral, it exists as two conformers that can be studied using CD spectra in certain environments. wikipedia.org This suggests that even for non-chiral but conformationally flexible molecules like phenothiazine derivatives, these techniques might provide insights into their solution-state behavior. rsc.org

Computational and Theoretical Chemistry Studies of 4 10h Phenothiazin 10 Yl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict electronic structure, reactivity, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 4-(10H-phenothiazin-10-yl)butan-1-amine.

DFT studies on phenothiazine (B1677639) derivatives often focus on optimizing the molecular geometry to find the most stable conformation. mdpi.comnih.gov These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For the phenothiazine core, a characteristic feature is the "butterfly" conformation, and DFT can quantify the degree of folding. mdpi.com

Furthermore, DFT is employed to calculate various electronic properties that are crucial for predicting reactivity. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. nih.gov These maps can identify electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions, including those with biological targets. For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the phenothiazine ring and the nitrogen of the aminobutyl chain, indicating their potential for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov

The table below illustrates typical electronic properties that can be calculated for phenothiazine derivatives using DFT.

PropertyDescriptionTypical Calculated Values for Phenothiazine Derivatives
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate an electron.-5.0 to -6.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.-1.0 to -2.0 eV
HOMO-LUMO Gap Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability.3.0 to 5.0 eV
Dipole Moment A measure of the overall polarity of the molecule.2.0 to 4.0 Debye

Note: The values presented are illustrative and based on general findings for phenothiazine derivatives; they are not specific to this compound.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules or can be used to benchmark other methods. For phenothiazine derivatives, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to study noncovalent interactions, which are crucial for understanding molecular self-assembly and binding to biological targets. adatbank.ro

A theoretical study on the interaction of phenothiazine derivatives with a fragment of calmodulin utilized ab initio self-consistent field computations to understand the binding energies. nih.gov This research demonstrated that the ordering of interaction energies calculated through these methods paralleled the experimentally measured affinities. nih.gov Such studies highlight the power of ab initio calculations in elucidating the nature of intermolecular forces, including hydrogen bonds and hydrophobic interactions, that govern the binding of phenothiazines to their targets. nih.gov

Molecular Docking Simulations for Putative Target Interactions (in vitro research focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can provide insights into the binding mode, the key amino acid residues involved in the interaction, and a prediction of the binding energy. nih.govorientjchem.org

For phenothiazine derivatives, molecular docking has been used to investigate their interactions with various targets, including acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.govbilkent.edu.tr These studies have shown that phenothiazines can fit into the active site of the enzyme, forming hydrophobic interactions and hydrogen bonds that are crucial for their inhibitory activity. nih.gov For this compound, the aminobutyl chain could potentially form important hydrogen bonds with the target protein.

The following table shows hypothetical docking results for this compound with a putative protein target, illustrating the type of information obtained from such simulations.

ParameterDescriptionIllustrative Value
Binding Affinity (Glide Score) An estimate of the binding energy, with more negative values indicating stronger binding.-8.0 to -10.0 kcal/mol
Key Interacting Residues Amino acids in the protein's binding site that form significant interactions with the ligand.Tyr334, Trp84, Phe330
Types of Interactions The nature of the chemical interactions between the ligand and the protein.Hydrogen bonds, hydrophobic interactions, π-π stacking

Note: The values and residues presented are for illustrative purposes and are not based on actual docking studies of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and the dynamics of a ligand-protein complex. nih.govtandfonline.com

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and when bound to a target. This is important because the biological activity of a molecule can be highly dependent on its conformation.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by molecular docking. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms are monitored to understand the stability and flexibility of the complex. nih.gov These simulations can provide a more realistic picture of the binding event than static docking poses. Studies on phenothiazine derivatives have used MD simulations to confirm the stability of their complexes with targets like the angiotensin-converting enzyme 2 (ACE2). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenothiazine Derivatives (focus on in vitro activity correlations)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgubbcluj.ro By identifying the physicochemical properties or structural features (descriptors) that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. wisdomlib.org

For phenothiazine derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, including antimicrobial and antitubercular effects. nih.govresearchgate.net These studies typically involve a set of phenothiazine analogs with known in vitro activities. Various molecular descriptors, such as lipophilicity (logP), electronic properties, and topological indices, are calculated for each compound. ubbcluj.ro Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

A successful QSAR model can highlight which structural modifications are likely to enhance the desired activity. For instance, a QSAR study might reveal that increasing the lipophilicity of the substituent at a particular position on the phenothiazine ring leads to higher activity.

The following table provides an example of descriptors that might be used in a QSAR study of phenothiazine derivatives.

DescriptorDescriptionImportance in QSAR Models
logP A measure of a compound's lipophilicity.Often correlated with membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.Related to a molecule's ability to permeate cell membranes.
Molecular Weight (MW) The mass of a molecule.Can influence a compound's absorption and distribution.
Estate Descriptors Indices that describe the electronic and topological state of atoms in a molecule.Can be important for specific interactions with a target. researchgate.net

Cheminformatics and Virtual Screening Applications in Phenothiazine Research

Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. mdpi.com In drug discovery, cheminformatics plays a crucial role in managing large chemical libraries and in virtual screening.

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of active molecules to find others with similar properties. Structure-based virtual screening uses the 3D structure of the target protein to dock and score a library of compounds.

In phenothiazine research, virtual screening of large chemical databases has been used to identify novel derivatives with potential activity against specific targets. nih.gov For example, a virtual screening campaign of phenothiazine derivatives from the ZINC15 and PubChem databases was conducted to find new inhibitors of trypanothione (B104310) reductase from Trypanosoma cruzi. nih.gov This approach led to the identification of several promising hits that were subsequently validated experimentally. nih.gov Such studies demonstrate the power of cheminformatics and virtual screening to accelerate the discovery of new bioactive phenothiazines.

Molecular and Cellular Mechanisms of Action: in Vitro Research Investigations

Receptor Binding Studies and Affinities of 4-(10H-phenothiazin-10-yl)butan-1-amine

Detailed receptor binding profiles for this compound are not extensively documented in publicly available research. However, the general class of phenothiazines is known to interact with a wide range of receptors.

Radioligand Binding Assays for Receptor Occupancy

Specific radioligand binding assay data for this compound is not currently available in the scientific literature. Such studies would be crucial to determine its affinity and selectivity for various neurotransmitter receptors and other cellular targets.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

There is no specific information available from Surface Plasmon Resonance (SPR) studies to characterize the binding kinetics and thermodynamics of this compound with its potential biological targets.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

While direct enzyme inhibition or activation data for this compound is limited, the broader family of 10H-phenothiazines has demonstrated notable activity as enzyme inhibitors. nih.gov Studies on newly synthesized substituted phenothiazines have shown promising, target-specific inhibition of enzymes such as phosphodiesterase, prostaglandin (B15479496) dehydrogenase, and superoxide (B77818) dismutase. nih.gov This inhibitory action appears to be dependent on the steric factors of the individual molecules. nih.gov Other research on phenothiazine (B1677639) derivatives has identified their potential as inhibitors of tubulin polymerization and human farnesyltransferase. nih.gov Furthermore, certain phenothiazine derivatives have been studied for their antioxidant properties and their role as inhibitors of radical chain oxidation. physchemres.org

Cellular Target Engagement Assays and Target Deconvolution Strategies

Specific cellular target engagement assays and target deconvolution strategies for this compound have not been detailed in the available literature. These methodologies would be essential to identify the direct molecular targets of this compound within a cellular context.

Modulation of Intracellular Signaling Pathways by this compound (e.g., kinase cascades, second messengers)

The precise effects of this compound on intracellular signaling pathways, such as kinase cascades and second messenger systems, are yet to be elucidated.

Analysis of Protein Expression and Localization via Western Blotting and Immunofluorescence

There are no specific studies utilizing Western Blotting or Immunofluorescence to analyze changes in protein expression or localization as a result of treatment with this compound.

Reporter Gene Assays for Transcriptional Activity Modulation

Reporter gene assays are a cornerstone of in vitro research for elucidating the impact of chemical compounds on gene expression. These assays typically involve the use of a plasmid containing a specific DNA response element linked to a reporter gene, such as luciferase or beta-galactosidase. When introduced into cultured cells, the expression of the reporter gene can be quantitatively measured to determine the transcriptional activity of the associated response element.

While direct reporter gene assay data for this compound is not extensively published, studies on other phenothiazine derivatives suggest potential modulatory effects on various transcription factors and nuclear receptors. nih.govnih.govmdpi.comresearchgate.netfrontiersin.org Given the structural similarities, it is plausible that this compound could influence transcriptional activity through several mechanisms. These may include direct binding to nuclear receptors, altering their conformation and subsequent interaction with DNA, or indirect modulation of signaling pathways that regulate the activity of transcription factors.

A hypothetical reporter gene assay could be designed to assess the impact of this compound on a panel of nuclear receptors. The results might resemble the data presented in the interactive table below, which illustrates a potential dose-dependent effect on the transcriptional activity of selected receptors.

Interactive Data Table: Hypothetical Reporter Gene Assay Results

Nuclear ReceptorConcentration of this compound (µM)Fold Change in Reporter Gene Activity
Estrogen Receptor α (ERα)11.2
Estrogen Receptor α (ERα)102.5
Androgen Receptor (AR)10.8
Androgen Receptor (AR)100.4
Peroxisome Proliferator-Activated Receptor γ (PPARγ)11.1
Peroxisome Proliferator-Activated Receptor γ (PPARγ)101.9

Membrane Interaction Studies and Biophysical Characterization of this compound

The amphiphilic nature of phenothiazine derivatives, including this compound, suggests a strong propensity for interaction with cellular membranes. researchgate.netresearchgate.net Biophysical studies on related compounds have demonstrated their ability to intercalate into the lipid bilayer, thereby altering the physical properties of the membrane. nih.govmdpi.com Techniques such as fluorescence spectroscopy, differential scanning calorimetry, and electron spin resonance are employed to characterize these interactions.

It is anticipated that this compound would insert its phenothiazine ring into the hydrophobic core of the lipid bilayer, with the polar butan-1-amine side chain oriented towards the aqueous environment. This intercalation can lead to changes in membrane fluidity, thickness, and lipid packing. nih.gov Such alterations can, in turn, affect the function of membrane-embedded proteins, including ion channels, receptors, and enzymes.

The following interactive data table summarizes the potential biophysical effects of this compound on a model lipid bilayer, based on findings for similar phenothiazine derivatives.

Interactive Data Table: Potential Biophysical Effects on a Model Lipid Bilayer

Biophysical ParameterEffect of this compound
Membrane Fluidity (Gel Phase)Increase
Membrane Fluidity (Liquid Crystalline Phase)Decrease
Main Phase Transition Temperature (Tm)Biphasic effect (decrease at low concentrations, increase at high concentrations)
Membrane ThicknessDecrease
Lipid Acyl Chain OrderDecrease

Investigation of Autophagy, Apoptosis, and Cell Cycle Modulation in In Vitro Models

A significant body of research has established the ability of various phenothiazine derivatives to influence fundamental cellular processes such as autophagy, apoptosis, and cell cycle progression in in vitro models. nih.govnih.govnih.govresearchgate.netnih.gov These effects are often observed in cancer cell lines, where the induction of cell death pathways is a key therapeutic goal.

It is plausible that this compound could induce cell cycle arrest, potentially at the G0/G1 or G2/M phases, thereby inhibiting cell proliferation. nih.govnih.gov Furthermore, this compound may trigger apoptosis through the intrinsic, or mitochondrial-mediated, pathway. This would involve the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. Some phenothiazines have also been shown to modulate autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death depending on the context. nih.gov

The interactive data table below illustrates the potential effects of this compound on cell cycle distribution and markers of apoptosis in a representative cancer cell line.

Interactive Data Table: Potential Effects on Cell Cycle and Apoptosis

ParameterControlTreated with this compound
% Cells in G0/G1 Phase60%75%
% Cells in S Phase25%15%
% Cells in G2/M Phase15%10%
% Annexin V Positive Cells (Apoptosis)5%30%
Caspase-3 Activity (Fold Change)1.04.5

Antioxidant and Redox Biology Investigations of this compound in In Vitro Systems

The phenothiazine nucleus is known to possess antioxidant properties due to its ability to donate an electron and scavenge free radicals. nih.govresearchgate.netnih.govphyschemres.orgmdpi.com This redox activity is a key feature of the phenothiazine class and is likely to be present in this compound. In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, are commonly used to quantify this activity.

The following interactive data table provides hypothetical data from common in vitro antioxidant assays for this compound, comparing its potential activity to a standard antioxidant.

Interactive Data Table: Hypothetical In Vitro Antioxidant Activity

AssayIC50 of this compound (µM)IC50 of Ascorbic Acid (µM)
DPPH Radical Scavenging2515
ABTS Radical Scavenging1810
Hydroxyl Radical Scavenging3520

Immunomodulatory Effects of this compound in Isolated Cell Cultures

Phenothiazine derivatives have been shown to exert immunomodulatory effects in various in vitro systems. researchgate.netnih.govnih.gov These effects can include the suppression of pro-inflammatory cytokine production and the modulation of lymphocyte proliferation and activity. nih.govnih.gov Studies have demonstrated that certain phenothiazines can inhibit the release of tumor necrosis factor-alpha (TNF-α) from stimulated mononuclear cells. nih.gov

Given these precedents, it is reasonable to hypothesize that this compound could modulate the function of immune cells in culture. For instance, it might suppress the production of inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS) or affect the proliferation of T lymphocytes in response to mitogens. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net

The interactive data table below presents hypothetical results of an in vitro immunomodulation study, showing the potential effect of this compound on cytokine production by stimulated immune cells.

Interactive Data Table: Potential Immunomodulatory Effects on Cytokine Production

CytokineStimulated Control (pg/mL)Stimulated + this compound (pg/mL)
Tumor Necrosis Factor-α (TNF-α)1200450
Interleukin-6 (IL-6)800300
Interleukin-1β (IL-1β)500180
Interleukin-10 (IL-10)150250

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 10h Phenothiazin 10 Yl Butan 1 Amine Derivatives

Rational Design Principles for Phenothiazine (B1677639) Analogs and Derivatives

The rational design of phenothiazine analogs is guided by well-established SAR principles primarily derived from studies on their neuroleptic activity, which is associated with dopamine (B1211576) receptor antagonism. pharmacy180.com The fundamental structure consists of a lipophilic tricyclic phenothiazine core and a hydrophilic basic aminoalkyl side chain attached to the nitrogen atom at position 10. pharmacy180.com

Key design considerations include:

The Tricyclic Core: The phenothiazine ring system's bent, butterfly-like conformation is a key feature. Modifications often involve introducing electron-withdrawing substituents at the C-2 position, which significantly enhances antipsychotic activity. slideshare.netslideshare.net

The Alkyl Side Chain: A linker, typically an alkyl chain, connects the phenothiazine nitrogen (N-10) to a terminal amino group. The length of this chain is a critical determinant of the pharmacological profile. slideshare.netif-pan.krakow.pl

The Terminal Amine: The basicity and steric bulk of the terminal amino group are vital for receptor interaction. The nature of this group, whether it is a simple aliphatic amine or part of a heterocyclic system like piperidine or piperazine (B1678402), profoundly influences potency and selectivity. pharmacy180.comslideshare.net

The underlying principle for their antipsychotic action is believed to be a conformational mimicry of dopamine, allowing them to act as antagonists at dopamine receptors. slideshare.netnih.gov X-ray crystallography studies have shown that the chlorine-substituted ring of chlorpromazine can be superimposed on the aromatic ring of dopamine, with the sulfur atom aligning with dopamine's para-hydroxyl group and the side-chain nitrogens also aligning. pharmacy180.comslideshare.net This highlights the importance of a precise three-dimensional arrangement for effective receptor binding.

Systematic Modifications of the Butylamine (B146782) Side Chain and their In Vitro Activity Effects

The side chain extending from the N-10 position of the phenothiazine core plays a pivotal role in defining the biological activity of the molecule. For the parent compound, 4-(10H-phenothiazin-10-yl)butan-1-amine, the butylamine side chain is a key site for modification to modulate its properties.

Impact of Alkyl Chain Length Variation on Research Outcomes

The length of the alkyl chain separating the two nitrogen atoms (the phenothiazine N-10 and the terminal amine nitrogen) is a critical factor for neuroleptic activity. Decades of research have established that a three-carbon chain is optimal for this effect. pharmacy180.comslideshare.net

Starting with the four-carbon chain of this compound, systematic variations in length are predicted to have the following effects:

Propyl Chain (3 carbons): Shortening the butyl chain to a propyl chain is expected to significantly increase neuroleptic (antipsychotic) activity, as this configuration is considered ideal for dopamine receptor antagonism. slideshare.netslideshare.net

Ethyl Chain (2 carbons): Further shortening the chain to two carbons drastically reduces neuroleptic potential but tends to amplify other activities, such as antihistaminic and anticholinergic effects. slideshare.net For instance, promethazine, an effective antihistamine, possesses a two-carbon branched chain. slideshare.net

Longer Chains (>4 carbons): Lengthening the chain beyond four carbons generally leads to a sharp decrease in antipsychotic activity. slideshare.net

Side Chain Modification Alkyl Chain Length Predicted Effect on In Vitro Neuroleptic Activity
This compound4 CarbonsSuboptimal, low activity
Derivative A3 CarbonsOptimal, significant increase in activity
Derivative B2 CarbonsDrastic decrease in activity; potential increase in antihistaminic properties
Derivative C5 CarbonsSignificant decrease in activity

Effects of Terminal Amine Functionalization on In Vitro Activity

The nature of the terminal amino group is another crucial determinant of potency. For classic neuroleptic phenothiazines, a tertiary amine is essential for maximal activity. pharmacy180.comslideshare.net The parent compound, this compound, possesses a primary amine, which is generally associated with reduced or abolished activity. pharmacy180.com

Systematic modifications to this primary amine would be a key strategy to enhance potency:

Secondary and Tertiary Amines: Converting the primary amine to a secondary (e.g., N-methyl) or, more effectively, a tertiary amine (e.g., N,N-dimethyl) is predicted to increase activity. The N,N-dimethylamino group is a common feature in many active phenothiazines. slideshare.net

Incorporation into Rings: Replacing the simple amine with a heterocyclic ring system can further enhance activity. Piperazine and piperidine moieties are particularly effective, often yielding more potent compounds than their simple aliphatic counterparts. pharmacy180.com The order of potency is generally piperazine > piperidine > aliphatic amine. slideshare.net

Bulky Substituents: Increasing the size of the N-alkyl substituents beyond a methyl group (e.g., N,N-diethyl) typically reduces activity. slideshare.net

Terminal Amine Modification Amine Type Predicted Effect on In Vitro Neuroleptic Activity
-NH₂ (Primary)PrimaryLow to abolished activity
-NH(CH₃) (Secondary)SecondaryModerate increase in activity
-N(CH₃)₂ (Tertiary)TertiarySignificant increase in activity
Piperidin-1-ylTertiary (cyclic)Potent activity, greater than aliphatic
Piperazin-1-ylTertiary (cyclic)Most potent activity
-N(CH₂CH₃)₂ (Tertiary)Tertiary (bulkier)Decreased activity compared to -N(CH₃)₂

Modifications to the Phenothiazine Core and their In Vitro Activity Effects

Substituent Effects on the Aromatic Rings of the Phenothiazine Core

Unsubstituted phenothiazine has minimal neuroleptic activity. slideshare.net The introduction of a substituent on one of the aromatic rings, particularly at the C-2 position, is a prerequisite for high potency. pharmacy180.com

The key findings regarding substitution are:

Position: The C-2 position is the optimal site for substitution to enhance neuroleptic activity. pharmacy180.com Substitution at other positions (1, 3, or 4) is generally less effective or detrimental. pharmacy180.com

Electronic Nature: Small, electron-withdrawing groups are most effective. The potency of the resulting derivative correlates with the electronegativity of the substituent. if-pan.krakow.pl The general order of increasing activity for a C-2 substituent is: H < Cl < CF₃. pharmacy180.comif-pan.krakow.pl The trifluoromethyl (-CF₃) group often imparts greater potency than a chloro (-Cl) group. pharmacy180.com

Oxidation: Oxidation of the sulfur atom at position 5 to a sulfoxide (B87167) or sulfone generally decreases antipsychotic activity. pharmacy180.com

C-2 Substituent Electronic Effect Predicted Effect on In Vitro Neuroleptic Activity
-H (Unsubstituted)NeutralLow activity
-ClElectron-withdrawingSignificant increase in activity
-CF₃Strongly electron-withdrawingVery significant increase in activity (often > Cl)
-SCH₃Electron-donatingActive, but different profile
-COCH₃Electron-withdrawingIncrease in activity

Heteroatom Modifications and their Consequences

A more profound modification of the phenothiazine core involves replacing one or both of the benzene (B151609) rings with a nitrogen-containing heterocycle, such as pyridine, quinoline, or pyrazine. mdpi.comnih.gov This creates a class of compounds known as azaphenothiazines. mdpi.comresearchgate.net

These structural alterations lead to derivatives with significantly different biological profiles, often shifting the primary activity away from neuroleptic effects towards other therapeutic areas:

Anticancer Activity: Many azaphenothiazine derivatives, such as pyridobenzothiazines and dipyridothiazines, have demonstrated potent in vitro anticancer activity against various human tumor cell lines. nih.govmdpi.com

Antimicrobial Activity: The replacement of benzene rings with nitrogen heterocycles has also yielded compounds with significant antibacterial and antifungal properties. researchgate.netresearchgate.net

These modifications fundamentally alter the shape, electronics, and hydrogen-bonding capabilities of the tricyclic system, allowing the scaffold to interact with a new range of biological targets. The specific position of the nitrogen atom(s) in the new ring system, along with the N-10 side chain, determines the resulting activity profile. mdpi.comptfarm.pl

Stereochemical Considerations and Enantiomer Activity in Research for Chiral Derivatives

Chirality plays a crucial role in the interaction of drug molecules with their biological targets, which are themselves chiral. For derivatives of this compound that possess a stereocenter, the individual enantiomers can exhibit different pharmacological and toxicological profiles. A chiral center could be introduced, for example, by substitution on the butylamine side chain.

While specific studies on the enantiomers of this compound derivatives are not readily found, the principles of stereochemistry in drug action are well-established. The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to varying affinities for and activities at chiral biological receptors and enzymes.

Table 2: Potential Implications of Chirality in this compound Derivatives

AspectDescription
Eudismic Ratio The ratio of the potencies of the more active enantiomer (eutomer) to the less active one (distomer). This ratio can be substantial, indicating a high degree of stereoselectivity in the biological target's recognition.
Differential Metabolism Enzymes responsible for drug metabolism can exhibit stereoselectivity, leading to different metabolic fates for each enantiomer. This can affect the duration of action and the potential for drug-drug interactions.
Receptor Binding The binding affinity of each enantiomer to a specific receptor can differ significantly, resulting in one enantiomer being a potent agonist or antagonist while the other is much less active or inactive.

Development of Prodrug Strategies for Enhanced In Vitro or Ex Vivo Research Probe Delivery

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. For a compound like this compound, a primary amine, several prodrug strategies could be employed to enhance its delivery and utility as a research probe in in vitro or ex vivo studies. The primary amine group is a common target for prodrug modification.

Potential prodrug strategies for this compound could include:

N-Acylation: Formation of an amide bond by acylating the primary amine. The choice of the acyl group can be tailored to control the rate of enzymatic or chemical hydrolysis to release the parent amine.

Schiff Bases: Formation of an imine by reaction with an aldehyde or ketone. These are often readily hydrolyzed back to the amine under physiological conditions.

N-Mannich Bases: These can be designed for targeted release.

Carrier-Linked Prodrugs: The amine could be linked to a carrier molecule, such as an amino acid or a peptide, to facilitate transport across cell membranes via specific transporters.

The goal of these strategies would be to improve properties such as cell permeability, stability, or to enable targeted release of the active compound in a specific cellular compartment or tissue type during experimental investigations.

Design of Bioconjugates and Chemical Probes based on this compound

The phenothiazine scaffold is a valuable fluorophore and has been utilized in the design of fluorescent probes and bioconjugates for various research applications. researchgate.netmdpi.comnih.govnih.govresearchgate.netnih.gov The primary amine of this compound provides a convenient handle for conjugation to other molecules without significantly altering the core phenothiazine structure, which is often responsible for the desired photophysical or biological properties.

Bioconjugates:

The terminal amine can be used to link the phenothiazine moiety to biomolecules such as peptides, proteins, or nucleic acids. nih.gov For example, a recent study reported the synthesis of a phenothiazine conjugate with a mitochondria-directed cationic compound, linked via a butane (B89635) bridge, to enhance delivery to the mitochondria of cancer cells. mdpi.com This approach highlights how the butylamine side chain can act as a linker to create targeted therapeutic or diagnostic agents.

Chemical Probes:

The fluorescent properties of the phenothiazine core make it an attractive component for the development of chemical probes. researchgate.netnih.govnih.govresearchgate.netnih.gov These probes can be designed to detect specific analytes or to visualize biological processes. For instance, phenothiazine-based fluorescent probes have been developed for the detection of reactive oxygen species like hypochlorite, and metal ions such as Hg2+. researchgate.netnih.gov The design of such probes often involves attaching a recognition unit to the phenothiazine fluorophore. The primary amine of this compound could serve as the attachment point for such a recognition moiety.

Table 3: Examples of Phenothiazine-Based Probes and Conjugates

TypeApplicationDesign Principle
Fluorescent Probe Detection of hypochlorite researchgate.netA phenothiazine-benzothiazole hydrazine-based ratiometric chemodosimeter.
Fluorescent Probe Detection of hydrazine (B178648) nih.govresearchgate.netPhenothiazine fluorophore with a recognition group for hydrazine.
Bioconjugate Targeted cancer therapy mdpi.commdpi.comPhenothiazine linked to a mitochondria-targeting cation or PEGylated for improved biocompatibility.
Dual-Function Probe Detection of Hg2+ and ClO- nih.govA phenothiazine derivative with specific reaction sites for both analytes.

The versatility of the phenothiazine structure, combined with the reactive primary amine of this compound, provides a strong foundation for the rational design of novel bioconjugates and chemical probes for a wide range of applications in biomedical research.

Advanced Analytical Methodologies for Research and Quantification of 4 10h Phenothiazin 10 Yl Butan 1 Amine

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is the cornerstone for the separation and purity assessment of phenothiazine (B1677639) derivatives. The choice of technique depends on the compound's volatility, polarity, and the analytical goal, such as purity determination or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 4-(10H-phenothiazin-10-yl)butan-1-amine. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment.

Method development for phenothiazine derivatives typically involves reversed-phase chromatography. A C18 or C8 stationary phase is commonly used, providing a nonpolar surface that interacts with the hydrophobic phenothiazine core. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing additives like trifluoroacetic acid to improve peak shape and resolution for amine-containing compounds. Detection is most commonly achieved using UV-Vis spectrophotometry, as the phenothiazine ring system possesses strong chromophores. For more definitive identification and structural elucidation, HPLC can be coupled with mass spectrometry (LC-MS). nih.govresearchgate.net

A typical HPLC method for a phenothiazine derivative might involve a gradient elution, starting with a higher percentage of aqueous buffer and increasing the organic solvent concentration over time to elute compounds of increasing hydrophobicity. This ensures that both polar impurities and the less polar parent compound are effectively separated within a reasonable analysis time. Validation of such a method for research purposes would involve assessing linearity, precision, and specificity. nih.gov

Table 1: Example HPLC Parameters for Phenothiazine Derivative Analysis
ParameterTypical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

While many phenothiazine derivatives have high boiling points, Gas Chromatography (GC) can be a suitable technique, particularly when coupled with Mass Spectrometry (GC-MS) for definitive identification. oup.comoup.com The high temperatures of the GC inlet and column can, however, cause degradation of thermally labile compounds. For a molecule like this compound, which contains a primary amine, derivatization is often necessary to increase volatility and thermal stability while reducing peak tailing.

Common derivatization agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). These reagents react with the amine group to form less polar, more volatile derivatives that are more amenable to GC analysis. GC-MS analysis provides not only retention time data for quantification but also a mass spectrum for each component. researchgate.net The fragmentation pattern of the phenothiazine core and its side chain in the mass spectrometer is highly characteristic and provides unambiguous structural confirmation. researcher.life

Table 2: Representative GC-MS Conditions for Phenothiazine Analysis
ParameterTypical Condition
Column Fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., 5% phenyl methylpolysiloxane)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 150 °C, ramp to 300 °C at 10 °C/min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. tsijournals.com It allows researchers to quickly assess the consumption of starting materials and the formation of the product. thieme.de TLC is simple, cost-effective, and can be used to screen multiple reaction conditions simultaneously. farmaciajournal.com

For phenothiazine derivatives, silica gel plates are typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the spots of the reactants, products, and any byproducts. nih.gov A common mobile phase might be a mixture of a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) with a small amount of a polar solvent like methanol or an amine (e.g., triethylamine) to reduce tailing of basic compounds. researchgate.net Visualization of the separated spots can be achieved under UV light (due to the UV-active phenothiazine ring) or by using staining agents like ethanolic sulfuric acid or palladium chloride sprays, which produce colored spots with phenothiazines. nih.gov The retention factor (Rf) value for each spot provides a characteristic measure for identification under specific chromatographic conditions.

Table 3: Example TLC Systems for Phenothiazine Identification
SystemStationary PhaseMobile Phase (v/v)Visualization
1 Silica Gel 60 F254Ethyl acetate : n-butanol : Ammonium (B1175870) hydroxide (B78521) (89:10:1.5)UV (254 nm), H₂SO₄ spray
2 Silica Gel 60 F254Toluene : Acetone (B3395972) : Ethanol (B145695) : Ammonia (40:40:15:5)UV (254 nm), Iodine vapor

Spectrophotometric and Fluorometric Methods for Research Quantification in In Vitro Assays

Spectrophotometric and fluorometric methods are widely used for the quantification of phenothiazines in in vitro research assays due to their sensitivity and simplicity. nih.gov These methods are often based on chemical reactions that produce a colored or fluorescent product.

UV-Vis spectrophotometry can be used for direct quantification if this compound is the only absorbing species in the sample matrix at a specific wavelength. mdpi.com However, for greater selectivity in complex biological media, methods often rely on the oxidation of the phenothiazine nucleus. The sulfur atom in the phenothiazine ring is readily oxidized to a sulfoxide (B87167), which can result in a colored product or a shift in the absorption maximum. sciencepub.net Reagents like potassium iodate (B108269) or iodic acid in an acidic medium can be used to induce this color-forming reaction, with the absorbance of the resulting product being proportional to the concentration of the phenothiazine derivative. researchgate.netresearcher.life

Fluorometric methods offer even higher sensitivity. The phenothiazine ring itself is not strongly fluorescent, but its oxidized products, such as the sulfoxide, can be highly fluorescent. researchgate.net This principle is exploited in analytical methods where the phenothiazine is first oxidized, and the resulting fluorescence is measured. This can be achieved chemically or electrochemically. The high sensitivity of fluorescence makes it suitable for quantifying very low concentrations of the compound in research samples. nih.gov Some phenothiazine derivatives also exhibit phosphorescence, which can be used for analysis. nih.gov

Electrochemical Detection Methods for In Vitro Studies and Biosensing

The phenothiazine core of this compound is electrochemically active, making it an excellent candidate for analysis by electrochemical methods. researchgate.net The nitrogen and sulfur heteroatoms in the central ring can be easily oxidized at a solid electrode surface (e.g., glassy carbon or ruthenium). nih.gov This electrochemical oxidation typically occurs in a two-step, one-electron process, first forming a stable radical cation and then a dication. researchgate.net

Cyclic voltammetry can be used to study this redox behavior and to quantify the compound in solution. The peak current in a voltammogram is directly proportional to the concentration of the analyte. Electrochemical methods can be highly sensitive and selective, as the potential at which the oxidation occurs is characteristic of the molecule.

The combination of HPLC with electrochemical detection (HPLC-ED) provides a powerful tool for the selective and sensitive quantification of phenothiazines in complex mixtures. nih.gov After chromatographic separation, the analyte flows through an electrochemical cell where it is oxidized, and the resulting current is measured. This method can achieve very low detection limits. Furthermore, the electrochemical properties of phenothiazines have been utilized in the development of biosensors. For instance, phenothiazine derivatives can act as redox mediators in enzymatic sensors or be incorporated into electrode materials for the direct detection of biomolecules like DNA. rsc.org

Microfluidic and Lab-on-a-Chip Approaches for High-Throughput Screening in Research

Microfluidic and lab-on-a-chip technologies offer significant advantages for the high-throughput screening (HTS) of compounds like this compound in a research context. nih.gov These platforms miniaturize and automate assays, drastically reducing the consumption of valuable compounds and reagents while increasing the speed of analysis. researchgate.net

A microfluidic chip can integrate multiple processes, such as sample mixing, concentration gradient generation, incubation, and detection, onto a single device. nih.gov For example, a chip could be designed to screen the effect of this compound across a range of concentrations on a cell culture. The ability to create stable, well-defined concentration gradients is a key advantage of microfluidic systems. nih.gov

These platforms are compatible with various detection methods, including microscopy, fluorescence, and electrochemical detection. The small dimensions of microfluidic channels (typically in the micrometer range) lead to laminar flow, enabling precise control over the cellular microenvironment. researchgate.net The integration of real-time sensors onto these chips allows for dynamic monitoring of cellular responses or chemical reactions. rsc.org For drug discovery research, these systems can be used to perform large-scale screening assays, helping to identify and characterize the activity of novel phenothiazine derivatives in a more efficient and cost-effective manner. nih.gov

Chemical Modifications and Derivatization Strategies for Research Probes

The compound 4-(10H-phenothiazin-10-yl)butan-1-amine serves as a versatile scaffold for the development of sophisticated chemical probes for biological research. Its structure, featuring a reactive primary amine on the butyl chain and an electroactive, fluorescent phenothiazine (B1677639) core, allows for a multitude of derivatization strategies. These modifications can transform the molecule into highly specific tools for imaging, target identification, and mechanistic studies. The following sections detail key chemical strategies for converting this compound into advanced research probes.

Future Research Directions and Unaddressed Research Questions for 4 10h Phenothiazin 10 Yl Butan 1 Amine

Exploration of Novel Biological Targets through Advanced Screening Technologies

Future research on 4-(10H-phenothiazin-10-yl)butan-1-amine will significantly benefit from the application of advanced screening technologies to identify novel biological targets. While phenothiazines are historically known for their interaction with neurotransmitter receptors, their biological activity is far more diverse. nih.govnih.gov Modern high-throughput screening (HTS) techniques can rapidly test the compound against vast libraries of receptors, enzymes, and other cellular components.

Phenothiazine (B1677639) derivatives have demonstrated a wide range of biological effects, including anticancer, calmodulin-inhibitory, and anti-proliferative activities. nih.govif-pan.krakow.pl For instance, studies on other novel phenothiazine derivatives have identified potential cytotoxic effects against liver cancer cell lines and modulatory effects on cholinesterase activity. nih.govacs.org This suggests that this compound could be screened against panels of cancer cell lines and key enzymes involved in tumorigenesis, such as farnesyltransferase. mdpi.comnih.gov

Advanced screening technologies that could be employed include:

High-Content Screening (HCS): To analyze the compound's effects on cellular morphology, protein localization, and other phenotypic changes.

DNA-Encoded Libraries (DELs): To screen against a massive number of potential protein targets simultaneously.

In Silico Target Prediction: Computational methods can be used to predict potential binding partners based on the compound's structure, prioritizing targets for subsequent experimental validation. nih.gov

Development of Advanced In Vitro Models for Deeper Mechanistic Elucidation

To gain a deeper understanding of the mechanisms of action of this compound, it is crucial to move beyond traditional two-dimensional cell cultures. The development and application of advanced in vitro models that more accurately mimic human physiology are paramount. mdpi.com

Limitations of current models necessitate a shift towards more complex systems. While simple cancer cell lines have been used to test the cytotoxicity of phenothiazines, these models often fail to replicate the intricate tumor microenvironment. nih.govmdpi.com More sophisticated models can provide deeper insights into the compound's effects on cell signaling, metabolism, and interactions within a tissue-like context. mdpi.com

Future research should utilize models such as:

3D Cell Cultures (Organoids and Spheroids): These models better represent the three-dimensional structure and cell-cell interactions of human tissues and tumors. mdpi.com

Organs-on-a-Chip (OOCs): Microphysiological systems that can model the function of human organs, allowing for the study of the compound's effects on integrated systems, such as a gut-liver axis model for metabolism studies. mdpi.com

Human-Induced Pluripotent Stem Cells (iPSCs): These can be differentiated into various cell types (e.g., neurons, hepatocytes), providing a human-relevant platform for toxicity and efficacy testing. mdpi.com

In Vivo Vertebrate Models: Organisms like the zebrafish are increasingly used to assess the toxicity and neuromodulatory activity of novel phenothiazine compounds in a whole-organism context. nih.govacs.org

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects

A comprehensive understanding of the cellular effects of this compound can be achieved by integrating data from multiple "omics" platforms. This systems biology approach allows researchers to observe the flow of biological information from the genome to the phenotype, providing a holistic view of the compound's impact. nih.govresearchgate.net A single-omics approach is often insufficient to capture the complexity of a drug's interaction with a biological system. nih.gov

By combining datasets, researchers can build a more complete picture of the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. mdpi.com Publicly available databases like The Cancer Genome Atlas (TCGA) provide a rich source of multi-omics data that can be used for integrative analysis. nih.gov

Key multi-omics integrations include:

Omics Data Type Potential Insights for this compound
Genomics Identification of genetic variations that influence compound sensitivity or metabolism.
Transcriptomics (RNA-Seq) Analysis of changes in gene expression patterns following compound treatment to reveal affected pathways. nih.gov
Proteomics Measurement of changes in protein levels and post-translational modifications to identify direct targets and downstream signaling effects. researchgate.net
Metabolomics Study of alterations in metabolic pathways, which can reveal the compound's impact on cellular energy and biosynthesis. researchgate.net

| Epigenomics | Investigation of changes in DNA methylation and histone modifications that may result from compound exposure. |

Application of Artificial Intelligence and Machine Learning in Phenothiazine Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize phenothiazine research, from early-stage discovery to predicting biological activity. mdpi.com These computational tools can analyze vast and complex datasets far more efficiently than traditional methods, uncovering hidden patterns and making predictions that can guide experimental work. mdpi.com

In the context of this compound and its derivatives, AI can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, toxicity, and pharmacokinetic properties of novel phenothiazine derivatives. ajrconline.orgnih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can be enhanced with AI. ajrconline.org

Target Identification: AI can analyze multi-omics data to identify and validate novel drug targets for phenothiazines. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new phenothiazine-based molecules with optimized properties for specific biological targets. nih.gov

Data Analysis: AI is essential for interpreting the large datasets generated by HTS and multi-omics studies, helping to identify the most promising lead compounds and mechanisms. mdpi.com

Methodological Advancements in Synthesis and Characterization of Phenothiazine Derivatives

Continued innovation in the synthesis and characterization of phenothiazine derivatives is fundamental to future research. The ability to efficiently create a diverse library of analogs of this compound is crucial for exploring structure-activity relationships (SAR). nih.gov

Recent advancements have moved beyond traditional methods, offering more efficient and environmentally friendly synthetic routes. researchgate.net For example, metal-free, three-component synthesis methods have been developed for creating the phenothiazine core. rsc.org The synthesis of derivatives often involves reacting the core phenothiazine structure with various alkylamines or acyl chlorides. nih.govacs.org

Key areas for future methodological advancements include:

Research Area Focus
Novel Synthetic Routes Developing greener, more efficient, and regioselective methods to functionalize the phenothiazine scaffold. researchgate.netrsc.org
Combinatorial Chemistry Creating large, diverse libraries of derivatives for high-throughput screening.
Advanced Characterization Utilizing techniques like single-crystal X-ray diffraction to understand the three-dimensional structure of new derivatives, which is critical for computational modeling. mdpi.comresearchgate.net

| Spectroscopic Analysis | Employing advanced NMR and mass spectrometry techniques for unambiguous structure elucidation of novel compounds. jocpr.comresearchgate.net |

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future success of research into this compound will depend on breaking down silos between different scientific fields.

Effective research will require the formation of teams that integrate expertise from:

Medicinal and Synthetic Chemistry: To design and synthesize novel analogs. nih.gov

Molecular and Cellular Biology: To perform in vitro and in vivo assays and elucidate biological mechanisms.

Computational Science and Bioinformatics: To apply AI/ML models, analyze multi-omics data, and perform molecular docking studies. nih.gov

Pharmacology and Toxicology: To evaluate the efficacy and safety of lead compounds in preclinical models.

Such interdisciplinary collaborations are essential for translating basic scientific discoveries into tangible therapeutic applications, ensuring that promising compounds like this compound are fully investigated and their potential maximized.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 4-(10H-phenothiazin-10-yl)butan-1-amine in synthetic batches?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify structural integrity and mass spectrometry (MS) to confirm molecular weight. Elemental analysis can validate purity, while high-performance liquid chromatography (HPLC) quantifies impurities. Refer to Safety Data Sheets (SDS) for CAS# 184776-54-3 and synonyms (e.g., CHEMBL1688550, ZINC53524260) to cross-reference spectral data . For synthesized derivatives, protocols in and detail purity checks via recrystallization and TLC monitoring .

Q. What are standard synthetic routes for this compound derivatives?

  • Methodological Answer : Common methods include nucleophilic substitution or coupling reactions. For example, in , phenothiazine derivatives are synthesized via alkylation using bromomethyl esters under inert conditions (e.g., CH2Cl2 with TFA/Et3SiH), followed by hydrolysis to carboxylic acids . describes acid-catalyzed esterification and recrystallization for phenothiazine-linked acetic acid derivatives . Always monitor reactions via TLC and optimize pH during workup to isolate intermediates.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow SDS guidelines: use personal protective equipment (PPE), avoid inhalation/contact, and decontaminate affected areas immediately. First-aid measures include removing contaminated clothing and consulting a physician . For lab-scale synthesis, employ fume hoods and inert atmospheres (e.g., N2) during reactions involving volatile reagents like Et3SiH .

Advanced Research Questions

Q. How can researchers optimize reaction yields for phenothiazine derivatives under varying conditions?

  • Methodological Answer : Apply Design of Experiments (DOE) principles, such as factorial design ( ), to test variables like solvent polarity, temperature, and catalyst loading. For instance, achieved 26% yield for a tetrazole-linked derivative by adjusting stoichiometry and reaction time . Orthogonal design () can further streamline multi-factor optimization, such as balancing TFA concentration and stirring duration .

Q. What computational tools aid in predicting the biological activity of phenothiazine-based compounds?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like histone deacetylases (HDACs). highlights phenothiazine-based hydroxamates as HDAC inhibitors, validated via enzymatic assays . AI-driven platforms ( ) can predict ADMET properties or optimize scaffold modifications in silico before synthesis .

Q. How should contradictory data in spectroscopic characterization be resolved?

  • Methodological Answer : Cross-validate NMR/MS results with crystallographic data (e.g., CCDC 2209381 in ) to resolve ambiguities in resonance assignments . For conflicting solubility or stability data (e.g., vs. 9), replicate experiments under controlled humidity/temperature and use standardized solvents for comparisons .

Q. What strategies are effective for studying structure-activity relationships (SAR) in phenothiazine analogs?

  • Methodological Answer : Synthesize a library of derivatives with systematic substitutions (e.g., halogenation, alkyl chain length) and evaluate biological activity. demonstrates SAR for HDAC inhibition by modifying the phenothiazine core with morpholine or tetrazole groups . Pair this with QSAR models to correlate electronic properties (e.g., Hammett constants) with efficacy.

Q. How can researchers design multi-step syntheses for complex phenothiazine hybrids?

  • Methodological Answer : Use retrosynthetic analysis to break down targets into intermediates (e.g., bromomethyl esters, ynamines). and outline modular approaches: (1) alkylation of phenothiazine with bromomethyl esters, (2) hydrolysis to carboxylic acids, and (3) coupling with hydroxamic acids . Protect reactive amines (e.g., tert-butyl groups in ) to prevent side reactions during multi-step sequences .

Methodological Resources

  • Data Analysis : Employ regression analysis () to model reaction outcomes or bioactivity data .
  • Crystallography : Reference CCDC databases (e.g., ) for structural validation .
  • Safety and Compliance : Adhere to SDS guidelines () and institutional protocols for hazardous material handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.